Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[2-[(3,4-dichlorobenzoyl)amino]phenyl]sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c1-3-29-20(28)13-11-24-21(30-2)26-19(13)31-17-7-5-4-6-16(17)25-18(27)12-8-9-14(22)15(23)10-12/h4-11H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZYPDTUSYBPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
(Basic) How can the structural integrity of this compound be confirmed experimentally?
Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ ~7.5–8.5 ppm for aromatic protons), dichlorobenzoyl group (distinct splitting patterns due to chlorine substituents), and ester carbonyl (~165–170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹), ester carbonyl (C=O ~1720 cm⁻¹), and sulfanyl groups (C–S ~600–700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 477.032 (exact mass) and fragmentation patterns consistent with the sulfanyl and dichlorobenzoyl moieties .
(Basic) What are the critical steps in synthesizing this compound?
Answer:
- Key Synthetic Steps (based on analogous pyrimidine syntheses):
- Core Pyrimidine Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring .
- Sulfanyl Group Introduction : Nucleophilic substitution using thiophenol derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Esterification : Ethyl chloroformate reaction with the carboxylate intermediate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
(Advanced) How can molecular docking studies predict this compound’s interaction with biological targets?
Answer:
- Methodology :
- Protein Preparation : Use tools like Schrödinger’s Protein Preparation Wizard to optimize the target protein (e.g., kinases or proteases) by adding hydrogens, assigning bond orders, and minimizing energy .
- Ligand Preparation : Generate 3D conformers of the compound, optimize geometry using DFT (B3LYP/6-31G*), and assign partial charges .
- Docking Protocol : Employ Glide XP mode to account for hydrophobic enclosure and hydrogen-bonding interactions, particularly with the dichlorobenzoyl and sulfanyl groups .
- Validation : Compare docking scores (e.g., GlideScore ≤ −6.0 kcal/mol) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å over 100 ns) .
(Advanced) How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Systematic Analysis :
- Assay Variability : Compare protocols for differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and compound concentrations (IC₅₀ values normalized to DMSO controls) .
- Structural Confirmation : Re-examine NMR and HPLC data to rule out impurities or degradation products (e.g., hydrolysis of the ester group in aqueous media) .
- Comparative Table :
| Study | Bioactivity (IC₅₀, μM) | Assay Conditions | Purity (%) | Reference |
|---|---|---|---|---|
| A | 12.3 ± 1.5 | MCF-7, 48h | 98 | |
| B | 45.6 ± 3.2 | HeLa, 24h | 90 |
- Follow-Up : Reproduce assays under standardized conditions (e.g., NCI-60 panel) with LC-MS purity verification .
(Advanced) What computational methods predict regioselectivity in its chemical reactions?
Answer:
- DFT Calculations :
- Nucleophilic Attack Sites : Calculate Fukui indices (ƒ⁻) to identify electrophilic regions (e.g., C-4 of the pyrimidine ring, ƒ⁻ = 0.15) .
- Transition State Analysis : Use Gaussian 16 to model SN2 reactions at the sulfanyl group, comparing activation energies (ΔG‡) for competing pathways .
- Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DMSO) to predict solvation effects on reaction barriers .
(Basic) What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-UV/Vis :
- LC-MS/MS :
(Advanced) How does the trifluoromethyl group in analogs influence comparative reactivity?
Answer:
- Electron-Withdrawing Effects :
- Hammett Constants : σₚ = 0.54 for CF₃ vs. σₚ = 0.23 for CH₃, increasing electrophilicity at the pyrimidine C-2 position .
- Comparative Reactivity Table :
| Substituent | Reaction Rate (k, s⁻¹) | ΔG‡ (kcal/mol) |
|---|---|---|
| CF₃ | 0.45 | 18.2 |
| CH₃ | 0.12 | 22.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
